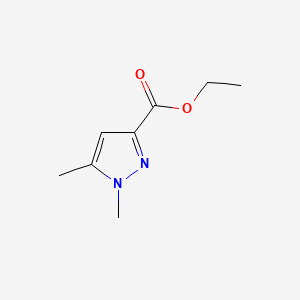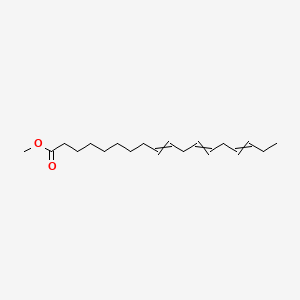
1,5-dimetil-1H-pirazol-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H12N2O2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate are diverse. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a solid substance with a melting point of 42-46 °C . It has a molecular weight of 168.19 .Aplicaciones Científicas De Investigación
Química Medicinal: Agentes Antimicrobianos
Los derivados de pirazol, incluido el 1,5-dimetil-1H-pirazol-3-carboxilato de etilo, se han estudiado por sus propiedades antimicrobianas. Se sabe que exhiben una actividad significativa contra diversas cepas bacterianas y fúngicas, lo que los convierte en valiosos en el desarrollo de nuevos agentes antimicrobianos .
Agricultura: Pesticidas
En el sector agrícola, estos compuestos se exploran por su uso potencial como pesticidas. Su capacidad para interferir con las vías biológicas de las plagas los convierte en candidatos para opciones de control de plagas más seguras y eficaces .
Investigación Farmacéutica: Medicamentos Antiinflamatorios
Las propiedades antiinflamatorias de los derivados de pirazol son de gran interés en la investigación farmacéutica. Se pueden utilizar para desarrollar medicamentos que reduzcan la inflamación y traten afecciones relacionadas, como la artritis .
Investigación del Cáncer: Compuestos Anticancerígenos
La investigación ha demostrado que ciertos derivados de pirazol pueden actuar como agentes anticancerígenos. Funcionan inhibiendo el crecimiento de las células cancerosas, y el this compound podría ser un precursor en la síntesis de estos compuestos .
Bioquímica: Inhibición Enzimática
Estos compuestos también se utilizan en bioquímica para estudios de inhibición enzimática. Al bloquear enzimas específicas, los investigadores pueden comprender los mecanismos de la enfermedad y desarrollar terapias dirigidas .
Ciencia de los Materiales: Síntesis Orgánica
En la ciencia de los materiales, el this compound sirve como un bloque de construcción en la síntesis orgánica. Se utiliza para crear moléculas complejas con propiedades específicas para materiales avanzados .
Química de Coordinación: Síntesis de Ligandos
El compuesto es un precursor de varios ligandos en la química de coordinación. Estos ligandos son cruciales para estudiar complejos metálicos y sus aplicaciones en catálisis y ciencia de los materiales .
Química Analítica: Estándares de Cromatografía
Por último, en química analítica, el this compound se puede utilizar como un estándar en cromatografía para ayudar a identificar y cuantificar sustancias dentro de una mezcla .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-6(2)10(3)9-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPXVXXMBWKEAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206055 | |
| Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5744-51-4 | |
| Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-dimethyl-3-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














